molecular formula C10H12INO2 B1589275 Benzyl (2-iodoethyl)carbamate CAS No. 68373-12-6

Benzyl (2-iodoethyl)carbamate

Cat. No. B1589275
CAS RN: 68373-12-6
M. Wt: 305.11 g/mol
InChI Key: BBNJIQPJPQOWDM-UHFFFAOYSA-N
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Description

Benzyl (2-iodoethyl)carbamate is an organic compound with the linear formula C10H12INO2 . It is a part of the class of organic compounds known as benzyloxycarbonyls . This compound can be viewed as the ester of carbamic acid and benzyl alcohol .


Molecular Structure Analysis

The molecular structure of Benzyl (2-iodoethyl)carbamate consists of 10 carbon atoms, 12 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 304.991272 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Benzyl (2-iodoethyl)carbamate are not detailed in the retrieved papers, carbamates are known to be useful protecting groups for amines. They can be installed and removed under relatively mild conditions .


Physical And Chemical Properties Analysis

The molecular weight of Benzyl (2-iodoethyl)carbamate is 305.112 Da . Unfortunately, specific details regarding its density, boiling point, and melting point are not available .

Scientific Research Applications

1. Applications in 13C Isotope Labeling and Catalytic CO2 Reduction

  • Summary of Application : This research presents a methodology to access isotopically labeled esters and amides from carbonates and carbamates . It utilizes a decarboxylative carbonylation approach for isotope labeling with near stoichiometric, ex situ generated 12C, or 13C carbon monoxide .
  • Methods of Application : The reaction is characterized by its broad scope, functional group tolerance, and high yields . A complementary method that operates by the catalytic in situ generation of CO via the reduction of CO2 liberated during decarboxylation has also been developed .
  • Results or Outcomes : This methodology is showcased with the synthesis of structurally complex molecules . Mechanistic studies provide insight into the catalytic steps which highlight the impact of ligand choice to overcome challenges associated with low-pressure carbonylation methodologies .

2. Inhibition of Acetyl- and Butyrylcholinesterase Enzymes

  • Summary of Application : A series of new benzene-based derivatives was designed, synthesized and comprehensively characterized . All of the tested compounds were evaluated for their in vitro ability to potentially inhibit the acetyl- and butyrylcholinesterase enzymes .
  • Methods of Application : The selectivity index of individual molecules to cholinesterases was determined . Generally, the inhibitory potency was stronger against butyryl- compared to acetylcholinesterase .
  • Results or Outcomes : Two compounds had a very high selectivity index, while one of them reached the lowest inhibitory concentration IC50 value, which corresponds quite well with galanthamine . Comparative receptor-independent and receptor-dependent structure–activity studies were conducted to explain the observed variations in inhibiting the potential of the investigated carbamate series .

3. Condensation with Glyoxal in Polar Protic and Aprotic Solvents

  • Summary of Application : The synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation is challenging . This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .
  • Methods of Application : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds . A cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, was found to form at the early stage of condensation under low acidity conditions .
  • Results or Outcomes : The study identified the least and most suitable solvents for the condensation of glyoxal with benzyl carbamate . It was found that DMSO exhibits a strong deactivating ability, while CH3CN exhibits a strong activating ability towards the acid-catalyzed condensation process of benzyl carbamate with glyoxal .

4. Transcarbamation and Amidation

  • Summary of Application : This research presents a new method for transcarbamation and amidation from benzyl carbamate .
  • Methods of Application : Various structurally diverse benzyl carbamates have been successfully converted into their corresponding methyl, ethyl carbamates and amides .
  • Results or Outcomes : The procedure has been shown to be general and yields moderate to good results .

5. Condensation with Glyoxal in Polar Protic and Aprotic Solvents

  • Summary of Application : The synthesis of substituted 2,4,6,8,10,12-hexaazaisowurtzitane via direct condensation is challenging . This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .
  • Methods of Application : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds . A cyclic compound, N, N ′-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol, was found to form at the early stage of condensation under low acidity conditions .
  • Results or Outcomes : The study identified the least and most suitable solvents for the condensation of glyoxal with benzyl carbamate . It was found that DMSO exhibits a strong deactivating ability, while CH3CN exhibits a strong activating ability towards the acid-catalyzed condensation process of benzyl carbamate with glyoxal .

6. Transcarbamation and Amidation

  • Summary of Application : This research presents a new method for transcarbamation and amidation from benzyl carbamate .
  • Methods of Application : Various structurally diverse benzyl carbamates have been successfully converted into their corresponding methyl, ethyl carbamates and amides .
  • Results or Outcomes : The procedure has been shown to be general and yields moderate to good results .

Safety And Hazards

While specific safety data for Benzyl (2-iodoethyl)carbamate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

benzyl N-(2-iodoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNJIQPJPQOWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461747
Record name Benzyl (2-iodoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-iodoethyl)carbamate

CAS RN

68373-12-6
Record name Phenylmethyl N-(2-iodoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2-iodoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Bolognese, O Fierro, D Guarino, L Longobardo… - 2006 - Wiley Online Library
The general synthesis of a new class of non‐natural diamino acids, 2‐amino‐3‐[(2′‐aminoalkyl)thio]propanoic acids or S‐(aminoalkyl)cysteines, is reported. Under the conditions …
X Yu, J Xu, L Xie, L Wang, Y Shen… - Journal of Medicinal …, 2021 - ACS Publications
The serine/threonine kinase AKT functions as a critical node of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (m-TOR) signaling pathway. Aberrant …
Number of citations: 25 pubs.acs.org
L Becerra-Cely, J Rueda-Espinosa… - Organic & …, 2016 - pubs.rsc.org
A rapid and simple method to access unnatural 2-substituted 5-thio oxazolines has been developed. This methodology is based on a Pummerer reaction followed by an intramolecular …
Number of citations: 17 pubs.rsc.org
AC Ojeda Porras - 2015 - repositorio.uniandes.edu.co
"En el presente documento se describe el trabajo realizado en el periodo de tiempo comprendido entre agosto de 2014 y octubre de 2015, en el laboratorio de Síntesis Orgánica Bio- y …
Number of citations: 1 repositorio.uniandes.edu.co
ACO Porras - 2016 - repositorio.uniandes.edu.co
En el presente documento se describe el trabajo realizado en el periodo de tiempo comprendido entre agosto de 2014 y octubre de 2015, en el laboratorio de Síntesis Orgánica Bio-y …
Number of citations: 0 repositorio.uniandes.edu.co

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